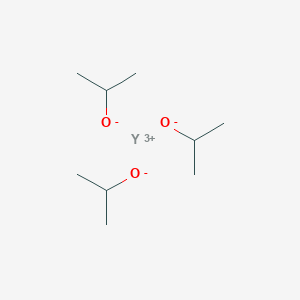

Yttrium(III) isopropoxide

Description

Significance of Organometallic Yttrium Precursors in Modern Chemistry

Organometallic precursors, such as yttrium alkoxides, are compounds that contain a bond between a metal and an organic ligand. escholarship.org These precursors are highly valued in modern chemistry for several reasons:

High Purity and Controlled Stoichiometry: They can be synthesized with high purity, which is essential for the fabrication of high-performance materials. The defined molecular structure allows for precise control over the elemental composition of the final material.

Low-Temperature Synthesis Routes: Organometallic precursors often enable the use of solution-based synthesis methods like the sol-gel process. mdpi.com These methods typically require lower processing temperatures compared to traditional solid-state reactions, which can be energy-intensive. confex.com

Versatility in Material Fabrication: They are adaptable to various deposition techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD), which are used to create thin films with controlled thickness and uniformity. chemimpex.commcmaster.ca

Tailorable Properties: The organic ligands in these precursors can be modified to influence the reactivity, solubility, and thermal stability of the compound, allowing for the fine-tuning of the properties of the resulting materials. escholarship.org

Organometallic yttrium precursors, including butoxides and others, have been instrumental in the development of materials such as optical coatings, ceramics, electronic components, and superconducting materials. The ability to create complex materials like yttrium aluminum garnet (YAG) nanoparticles and yttrium iron garnet (YIG) is a testament to the versatility of these precursors. confex.comscientific.net

Scope and Relevance of Yttrium(III) Isopropoxide in Academic Investigations

This compound is a subject of extensive academic investigation due to its role as a precursor in synthesizing a wide array of advanced materials. cymitquimica.com Its applications are diverse and span several areas of materials science and chemistry.

Synthesis of Yttrium-Based Materials: this compound is a key ingredient in the production of yttrium-based ceramics, phosphors, and superconductors. chemimpex.comcymitquimica.com For instance, it is used in the sol-gel synthesis of yttrium oxide (Y₂O₃) thin films. mdpi.com These films have applications as insulating layers in electronic devices. mdpi.com Research has shown that the choice of precursor, including this compound, significantly impacts the electrical properties and surface morphology of the resulting Y₂O₃ films. mdpi.com

In one study, this compound was used to create Y₂O₃ films, although challenges with its dissolution in the chosen solvent were noted. mdpi.com Another investigation successfully used this compound dissolved in isopropanol (B130326) to produce Y₂O₃:Eu³⁺ thin films with efficient emission intensity, which is crucial for applications in phosphors and displays. researchgate.net

Catalysis: In the realm of catalysis, this compound serves as a precursor for creating catalysts used in various organic reactions. chemimpex.com It is employed in stereoselective conjugate addition reactions and ring-opening polymerizations. chemicalbook.comfishersci.nl For example, it has been used as an initiator for the living polymerization of ε-caprolactone, a process that allows for the synthesis of well-defined polymers. utwente.nl Furthermore, it has been utilized in combination with bisphenoxide ligands to create catalysts for the stereoselective polymerization of racemic β-butyrolactone, leading to the formation of highly syndiotactic polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer with potential applications in medicine and agriculture. rsc.org

Nanomaterial Synthesis: The compound is also instrumental in the synthesis of nanocomposites and nanoparticles. chemicalbook.comfishersci.nl For example, it has been used in the synthesis of yttrium oxide nanoparticles through hydrolysis reactions. vt.edu

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₉H₂₁O₃Y labproinc.com |

| Molecular Weight | 266.17 g/mol labproinc.comsigmaaldrich.com |

| Appearance | White solid labproinc.com |

| CAS Number | 2172-12-5 labproinc.com |

| Melting Point | 290 °C labproinc.com |

| Solubility | Soluble in hexane, toluene (B28343), and THF chemicalbook.comfishersci.nl |

The following table outlines some of the research applications of this compound:

| Research Area | Application | Finding |

| Thin Films | Precursor for Y₂O₃:Eu³⁺ thin films | Resulted in efficient emission intensity, highly dependent on annealing temperature. researchgate.net |

| Thin Films | Precursor for Y₂O₃ insulator films via sol-gel process | Showed challenges with dissolution and film uniformity compared to other precursors like yttrium acetate. mdpi.com |

| Polymerization | Initiator for the polymerization of ε-caprolactone | Demonstrated living polymerization with a linear relationship between polymer chain length and monomer-to-initiator ratio. utwente.nl |

| Polymerization | Precursor for catalysts in β-butyrolactone polymerization | Enabled the synthesis of highly syndiotactic polyhydroxybutyrate. rsc.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-olate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Y/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLIDHFYDYRZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468443 | |

| Record name | YTTRIUM(III) ISOPROPOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172-12-5 | |

| Record name | YTTRIUM(III) ISOPROPOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium tri(2-propanolate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Yttrium Iii Isopropoxide

Direct Synthesis Routes for Yttrium(III) Isopropoxide

The direct synthesis of this compound offers a straightforward approach to obtaining this valuable precursor.

The most direct pathway to this compound involves the reaction of yttrium metal with isopropyl alcohol. acs.orgresearchgate.net This reaction, however, requires a catalyst to proceed at a practical rate. A commonly employed catalytic system involves the use of mercuric chloride (HgCl₂). acs.orgresearchgate.net The reaction can be represented by the following equation, although the actual product is a more complex cluster rather than a simple monomer:

Y + 3 iPrOH --(HgCl₂ catalyst)--> Y(OiPr)₃ + 3/2 H₂ acs.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include reaction time, temperature, and catalyst composition.

In syntheses using only mercuric chloride as a catalyst, the reactants are typically refluxed for about 24 hours at the boiling point of isopropanol (B130326) (82°C). researchgate.net However, this can lead to chloride contamination and the formation of alkene alkoxides if stoichiometric amounts of the catalyst are used. researchgate.net

A significant improvement in the synthesis involves using a combination of mercuric chloride and iodine as the catalyst. This optimized method drastically reduces the required reaction time and increases the yield. researchgate.net Research has demonstrated that with this dual-catalyst system, the preparation time can be shortened to approximately 5 hours, a reduction of 19 hours compared to previously reported methods. researchgate.net This optimized approach also leads to an increased yield of over 83%, an improvement of 8%. researchgate.net The final product can be further purified by recrystallization from isopropyl alcohol. researchgate.net

Table 1: Comparison of Synthetic Conditions for this compound

| Catalyst System | Reaction Time | Yield | Notes |

| Mercuric Chloride | ~24 hours | ~75% | Potential for chloride contamination. researchgate.net |

| Mercuric Chloride and Iodine | ~5 hours | >83% | High reaction rate and product purity. researchgate.net |

Metal-Alcohol Reaction Pathways and Catalytic Systems

Advanced Precursor Architectures and Derivatization

To tailor the properties of yttrium-based materials, advanced precursor architectures beyond the simple homoleptic isopropoxide are often designed. This involves creating heteroleptic species or modifying the precursor solution for enhanced stability.

Heteroleptic alkoxide precursors contain the central yttrium atom bonded to a mix of different ligands in addition to or in place of isopropoxide groups. These can include other alkoxides, halides, or organic ligands. The synthesis of such complexes allows for fine-tuning of precursor solubility, volatility, and reactivity.

Examples of heteroleptic yttrium complexes include:

Mixed Alkoxide/Halide Systems : The synthesis and structure of polymetallic yttrium alkoxide complexes incorporating chloride ions, such as Y₃(μ-OCMe₃)(μ₃-Cl)(μ-OCMe₃)₃(OCMe₃)₄(THF)₂, have been reported. acs.org

Cyclopentadienyl Complexes : A series of heteroleptic yttrium complexes containing 1,2,4-tris(trimethylsilyl)cyclopentadienyl ligands along with halide, borohydride, or allyl co-ligands have been synthesized and characterized. publish.csiro.au

Heterometallic Alkoxides : For the synthesis of binary oxide materials, heterometallic alkoxide precursors containing both yttrium and a 3d transition metal can be prepared. acs.orgnih.gov For instance, yttrium alkoxides can be reacted with transition metal chlorides in a solvent like 2-methoxyethanol (B45455). acs.orgnih.gov The synthesis of a barium-yttrium double metal alkoxide has also been described. gelest.com

Silyloxy Complexes : Heteroleptic yttrium silyloxy complexes have been synthesized from anhydrous nitrate (B79036) and oxo alkoxide precursors. uci.edu

These varied architectures are crucial for applications in catalysis and materials science, where precise control over the elemental composition at a molecular level is required. acs.orgnih.gov

Yttrium alkoxide precursors are highly reactive towards water and moisture, which can lead to uncontrolled hydrolysis and condensation reactions. academie-sciences.fr This necessitates careful handling using glove box or Schlenk line techniques with anhydrous solvents. To improve stability, especially for applications like sol-gel processing or inkjet printing, chelating agents or stabilizing ligands are often added to the precursor solution.

A common strategy is to use nucleophilic ligands that coordinate to the metal center, thus moderating its reactivity towards water. rsc.org N-methyldiethanolamine (MDEA) has been effectively used to stabilize ink formulations containing zirconium alkoxide and yttrium salt precursors for the inkjet printing of yttria-stabilized zirconia (YSZ) films. rsc.org The MDEA chelates the metal cations, inhibiting premature hydrolysis and polycondensation, which leads to long-term ink stability. rsc.org

Similarly, solvents like 2-methoxyethanol can be used to homogenize precursor solutions and control the polycondensation rate by promoting ligand exchange. researchgate.net This approach is vital in sol-gel synthesis to achieve pure, homogeneous multi-metal oxide materials at lower processing temperatures. academie-sciences.frresearchgate.net

Heteroleptic Yttrium Alkoxide Precursors

Structural Characterization of this compound Species

While often referred to by the simple formula Y(OiPr)₃, detailed structural studies have revealed that the product isolated from the direct synthesis of yttrium metal in refluxing 2-propanol is not a simple monomer. acs.org X-ray diffraction analysis of crystals grown from a toluene-CH₂Cl₂ mixture showed the actual composition to be a pentanuclear oxo-alkoxide cluster, Y₅(μ₅-O)(μ₃-OiPr)₄(μ₂-OiPr)₄(OiPr)₅ . acs.org

This complex structure consists of:

A square pyramidal arrangement of five yttrium atoms.

A central, encapsulated oxo (O²⁻) ligand bonded to all five yttrium atoms (μ₅-O).

Five terminal isopropoxide ligands, each bonded to a single yttrium atom.

Four isopropoxide ligands that bridge two yttrium atoms (μ₂-OiPr).

Four isopropoxide ligands that bridge three yttrium atoms (μ₃-OiPr). acs.org

Each yttrium atom in the cluster has a coordination number of six, surrounded by oxygen atoms in a distorted octahedral geometry. acs.org The Y-O bond distances vary systematically based on the nature of the oxygen ligand. acs.org

Table 2: Selected Structural Features of the Y₅O(OiPr)₁₃ Cluster

| Structural Feature | Description |

| Molecular Formula | C₃₉H₉₁O₁₄Y₅ ereztech.com |

| Metal Core Geometry | Square pyramid of five yttrium atoms. acs.org |

| Central Ligand | One encapsulated μ₅-oxo group. acs.org |

| Coordination Environment | Each yttrium atom is in a distorted octahedral environment of oxygen ligands. acs.org |

| Y-O Bond Distance Pattern | Y-O(terminal) < Y-(μ₂-O) < Y-(μ₃-O). acs.org |

| μ₅-O Bond Distances | Comparable to the Y-(μ₃-O) distances. acs.org |

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)researchgate.net

Spectroscopic methods are fundamental in elucidating the structure of this compound. Due to its tendency to form a stable oxo-alkoxide cluster, Y₅O(OPr-i)₁₃, the spectroscopic data reflects this complex structure rather than a simple monomeric Y(OPr-i)₃. acs.org

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy, including ¹H, ¹³C, and ⁸⁹Y nuclei, has been crucial in characterizing the isopropoxide complex in solution. acs.org The spectra typically show multiple resonances for the isopropoxide groups, indicating different chemical environments (terminal, bridging) within the cluster structure. acs.org The alkoxide ligands are generally not fluxional at room temperature, though they do exchange rapidly with any added isopropyl alcohol. acs.org

Interactive Data Table: Representative NMR Spectral Data for Y₅O(OPr-i)₁₃ Click on the headers to sort the data.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Comments |

| ¹H | 1.29 | Doublet (CH₃) |

| ¹H | 4.10, 4.30 | Multiplet/Septet (CH) |

| ¹³C | 27.7, 28.5, 29.0 | CH₃ groups |

| ¹³C | 67.0, 67.3, 67.6 | CH groups |

| ⁸⁹Y | -13.2, -16.9 | Two distinct yttrium environments in a 1:4 ratio |

| Data sourced from studies in C₆D₆ and CDCl₃. scirp.orgacs.org |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups within the molecule. The spectra of this compound are characterized by strong absorptions corresponding to the isopropoxide ligands. A key feature in the IR spectra of metal alkoxides is the M-O stretching vibration, which provides evidence of the metal-oxygen bond. researchgate.net

Interactive Data Table: Typical Infrared Absorption Bands for Yttrium Isopropoxide Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Vibration Mode |

| 2969, 2930, 2866 | C-H stretching (in -CH₃ and -CH) |

| 1385, 1369 | C-H bending (deformation) |

| 1171, 1130 | C-O stretching |

| 961 | C-O stretching |

| ~600-400 | Y-O stretching |

| Data compiled from typical metal isopropoxide spectra. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry, particularly using soft ionization techniques like chemical ionization (CI), is used to analyze the oligomeric nature of yttrium isopropoxide. The mass spectrum often does not show the parent ion of the intact Y₅O(OPr-i)₁₃ cluster due to its high mass and potential fragmentation during ionization. Instead, various fragments are observed, which indicate the presence of a multinuclear yttrium species. acs.org For instance, fragments corresponding to species like Y₃(OR)₈⁺ (where R = isopropyl) have been reported, confirming the association of multiple yttrium atoms in the gas phase. acs.org

X-ray Crystallography of Oligomeric and Polymeric Formsresearchgate.net

Attempts to synthesize and crystallize simple, monomeric this compound, Y(OPr-i)₃, have instead consistently yielded a more complex, stable pentanuclear oxo-alkoxide cluster. Single-crystal X-ray diffraction has been indispensable in definitively identifying its structure as Y₅(μ₅-O)(μ₃-OPr-i)₄(μ₂-OPr-i)₄(OPr-i)₅. acs.org

This structure is highly organized:

Core Structure : The five yttrium atoms are arranged in a square pyramidal geometry.

Encapsulated Oxo Ligand : A central oxygen atom (μ₅-O) is located within the base of the yttrium pyramid, bonded to all five metal centers.

Isopropoxide Ligands : The 13 isopropoxide groups exhibit three distinct coordination modes:

Five are terminal, bonded to a single yttrium atom.

Four act as μ₂-bridging ligands, connecting two yttrium atoms.

Four act as μ₃-bridging ligands, connecting three yttrium atoms. acs.org

Coordination Environment : Each yttrium atom is in a distorted octahedral coordination environment, surrounded by six oxygen atoms from the various ligands. acs.org

Interactive Data Table: Crystallographic Data for Y₅O(OPr-i)₁₃ Click on the headers to sort the data.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 25.512 |

| b (Å) | 21.549 |

| c (Å) | 20.716 |

| Z (formula units/cell) | 8 |

| Data recorded at -156 °C. acs.org |

The formation of this specific, stable oxo-cluster is a critical aspect of yttrium alkoxide chemistry and highlights the challenges in obtaining simple monomeric precursors. chemcraft.su

Thermal Decomposition Analysis (TG, DT)researchgate.netelectronicsandbooks.com

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathway of this compound. slideshare.net These analyses are vital for its application as a precursor in the synthesis of yttrium oxide (Y₂O₃) ceramics, as they determine the necessary processing temperatures. researchgate.net

The thermal decomposition of this compound generally occurs in distinct stages. The process involves the removal of the organic isopropoxide ligands, ultimately yielding the inorganic oxide. The decomposition is reported to begin around 290 °C.

Interactive Data Table: Generalized Thermal Decomposition Stages for Yttrium Isopropoxide Click on the headers to sort the data.

| Temperature Range (°C) | Mass Loss (%) | Associated Process (TGA/DTA) |

| < 200 °C | Minor | Loss of adsorbed solvent (e.g., isopropanol) or moisture. Endothermic peak in DTA. |

| 290 - 450 °C | Major | Decomposition of isopropoxide ligands. Major weight loss in TGA with corresponding endothermic/exothermic peaks in DTA related to bond breaking and combustion of organic fragments. |

| > 450 °C | Stable | Formation of stable yttrium oxide (Y₂O₃). No further significant mass loss. |

| This table represents a generalized decomposition profile based on typical metal alkoxide behavior and reported data. researchgate.net |

The DTA curve reveals whether the decomposition steps are endothermic (heat absorbing) or exothermic (heat releasing). The initial loss of solvent is endothermic, while the later stages involving the breakdown and oxidation of the organic ligands can be complex, often showing exothermic peaks, especially in an air or oxygen atmosphere. nih.gov

Yttrium Iii Isopropoxide in Materials Synthesis and Thin Film Deposition

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films, where volatile precursor compounds react on a heated substrate to form a solid deposit. wikipedia.org Metal-organic compounds, including metal alkoxides like yttrium(III) isopropoxide, are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a subset of CVD. wikipedia.orgumich.edu This method offers significant advantages, such as the ability to deposit a wide range of materials, including oxides, and achieve good conformal coverage over complex topographies. wikipedia.org

Precursor Volatility and Thermal Stability in CVD Processes

For a successful CVD process, a precursor must exhibit sufficient volatility to be transported in the vapor phase to the substrate. umich.eduharvard.edu It also requires adequate thermal stability to prevent premature decomposition in the gas phase before reaching the substrate surface. umich.edu this compound is a solid material that can be sublimed for delivery into a CVD reactor. fishersci.nlsigmaaldrich.com Its volatility is a critical parameter, influenced by factors like molecular weight and intermolecular forces. umich.edu

The thermal behavior of the precursor is crucial. It must be stable during evaporation but decompose cleanly on the heated substrate. umich.edu The sublimation temperature for this compound is reported between 200°C to 210°C at 1 mmHg, indicating the conditions required to generate sufficient vapor pressure for the CVD process. fishersci.nl However, the stability of metal alkoxide precursors can be complex, and their volatility can sometimes decrease with aging. umich.edu

Fabrication of Yttrium-Containing Thin Films (e.g., Y₂O₃)

This compound and related organometallic compounds are utilized as precursors for the CVD of yttrium-containing thin films, most notably yttrium(III) oxide (Y₂O₃). mdpi.com Y₂O₃ films are of interest for their excellent electronic properties, including a high dielectric constant, a large bandgap, and a high melting point. atlas.jp

Different CVD-based methods have been employed for this purpose. For instance, Mist CVD, a non-vacuum, solution-based variant, has been used to fabricate Y₂O₃ thin films at temperatures below 400°C. atlas.jp In this process, a solution containing the yttrium precursor is atomized to form a mist, which is then transported to the heated substrate for decomposition and film formation. atlas.jp Additionally, Plasma-Enhanced CVD (PE-CVD) has been used to deposit yttria-stabilized zirconia (YSZ) films, where an yttrium precursor is co-deposited with a zirconium precursor to form the composite material. researchgate.net

Influence of Precursor Design on Film Properties

The molecular structure of the precursor significantly influences the deposition process and the properties of the resulting film. umich.edumdpi.com The choice of ligands attached to the central metal atom affects the precursor's volatility, stability, and reactivity, which in turn dictates the film's composition, purity, and microstructure. umich.edu

Research comparing different yttrium precursors for the PE-CVD of YSZ illustrates this influence clearly. A study using yttrium(III) acetylacetonate (B107027), yttrium(III) hexafluoroacetylacetonate, and yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) showed that the choice of precursor had a direct impact on the concentration of yttria incorporated into the zirconia film and the level of carbon contamination. researchgate.net For example, at deposition temperatures of 700 and 800 °C, the acetylacetonate precursor introduced approximately twice the amount of yttria compared to the tetramethyl-heptanedionate precursor, with similar levels of carbon impurity. researchgate.net This demonstrates that by carefully designing or selecting the precursor, it is possible to tune the properties of the deposited film to meet the requirements of specific applications. mdpi.com

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. nih.gov It allows for the deposition of conformal, pinhole-free films with precise thickness control at the atomic level, which is critical for modern microelectronics. harvard.eduepfl.ch The process involves pulsing separate precursors into the reactor, separated by purge steps, to build up a film layer by layer. nih.gov

ALD Process Parameters and Growth Characteristics

The development of a successful ALD process relies on identifying a suitable deposition temperature range, known as the "ALD window," where the growth is self-limiting and the growth per cycle (GPC) is constant. nih.govcore.ac.uk Within this window, the precursor chemisorbs onto the surface without thermal decomposition or condensation. core.ac.uk For yttrium oxide ALD, various precursors have been investigated, often using water or ozone as the oxygen co-reactant. nih.govharvard.edu

The ALD window for Y₂O₃ deposition typically falls between 150°C and 350°C, depending on the specific yttrium precursor and co-reactant used. nih.govcore.ac.uk The GPC is a key characteristic, with reported values for different yttrium precursors ranging from 0.8 Å/cycle to 1.36 Å/cycle. harvard.edunih.gov The films produced are generally polycrystalline with a cubic structure, smooth, and pure, with low levels of contaminants like carbon. harvard.educore.ac.uk

Table 1: Comparison of ALD Process Parameters for Y₂O₃ Thin Films Using Different Yttrium Precursors

| Yttrium Precursor | Co-reactant | ALD Window (°C) | Growth Per Cycle (Å/cycle) | Film Purity (% Carbon) | Citation(s) |

|---|---|---|---|---|---|

| Y(iPr₂amd)₃ | H₂O | 150-280 | 0.8 | < 0.5 | harvard.edu |

| Y(DPDMG)₃ | H₂O | 175-250 | 1.1 | ~2 | rsc.org |

| Y(DPfAMD)₃ | H₂O | 150-325 | 1.36 (at 300°C) | Below detection limit | nih.gov |

| Y(EtCp)₂(iPr-amd) | H₂O / O₂ plasma | 150-300 | Not specified | < 0.5 | core.ac.uk |

Note: Precursor acronyms are defined in the compound table below.

Investigation of Precursor Reactivity in ALD

The reactivity of the precursor with the co-reactant and the substrate surface is fundamental to the ALD process. harvard.edu The self-limiting nature of ALD stems from the specific reactions between the functional groups on the surface and the precursor's ligands. nih.gov For metal alkoxide precursors like this compound, the reaction with a co-reactant such as water typically involves a ligand exchange mechanism.

In a typical cycle, the surface is first prepared with hydroxyl (-OH) groups, for example, by a water pulse. The yttrium precursor is then pulsed, and the isopropoxide ligands (-OCH(CH₃)₂) react with the surface hydroxyls. This reaction forms a Y-O bond to the surface and releases isopropanol (B130326) as a volatile byproduct. Steric hindrance between the bulky precursor molecules adsorbed on the surface prevents more than one monolayer from forming, leading to the self-limiting growth characteristic of ALD. nih.gov

The subsequent pulse of the co-reactant (e.g., water) removes the remaining isopropoxide ligands from the newly deposited yttrium species and re-hydroxylates the surface, preparing it for the next precursor pulse. harvard.edu The efficiency and completeness of these reactions determine the film's purity and quality. Precursors with high reactivity towards the co-reactant are desirable as they can lead to cleaner reactions and lower impurity incorporation. harvard.edu For instance, studies on amidinate-based yttrium precursors highlight their high and clean reactivity with water, resulting in Y₂O₃ films with very low carbon and nitrogen contamination. harvard.edu

Sol-Gel Processing Techniques

This compound as a Sol-Gel Precursor for Metal Oxides

This compound serves as a key precursor in sol-gel synthesis, a versatile wet-chemical technique used to produce a wide variety of metal oxide materials. In this process, the yttrium isopropoxide undergoes hydrolysis and condensation reactions in a controlled manner. The hydrolysis step involves the reaction of the isopropoxide with water, leading to the formation of yttrium hydroxide (B78521) species and the release of isopropanol. This is followed by condensation, where the hydroxylated intermediates react with each other or with remaining isopropoxide groups to form yttrium-oxygen-yttrium (Y-O-Y) bridges, gradually building up a three-dimensional oxide network known as a gel.

The chemical reactivity of this compound makes it an effective starting material for creating homogenous, high-purity yttrium oxide (Y₂O₃) and more complex yttrium-containing oxides at relatively low temperatures. Its utility extends to the synthesis of doped materials, where it can be co-hydrolyzed with other metal alkoxides to achieve a uniform distribution of the dopant ions within the yttria matrix at an atomic level. This is particularly advantageous for producing phosphors, catalysts, and other functional materials where precise compositional control is essential.

Control of Gelation and Film Formation in Sol-Gel Systems

The control over the gelation process and subsequent film formation is critical in sol-gel techniques to tailor the properties of the final material. When using this compound, several parameters can be adjusted to manage the rates of hydrolysis and condensation reactions. The water-to-alkoxide molar ratio is a primary factor; a higher ratio generally accelerates hydrolysis. The pH of the solution also plays a crucial role, as acidic or basic catalysts can be added to modulate the reaction kinetics and influence the structure of the resulting gel.

Furthermore, the choice of solvent and the concentration of the precursor are important variables. Solvents can affect the solubility of the precursor and the intermediate species, thereby influencing the homogeneity of the sol. Additives such as chelating agents (e.g., acetylacetone) can be introduced to stabilize the yttrium isopropoxide against rapid hydrolysis, allowing for better control over the condensation process and leading to more uniform and crack-free films upon drying and annealing. The temperature and aging time of the sol also impact the evolution of the gel network. For thin film deposition via techniques like spin-coating or dip-coating, the viscosity of the sol, which is directly related to the extent of polycondensation, must be carefully controlled to achieve the desired film thickness and quality.

Integration into Flexible Electronics and Optical Materials Fabrication

The sol-gel method utilizing this compound is increasingly being explored for applications in flexible electronics and the fabrication of advanced optical materials. For flexible electronics, the ability to deposit high-quality yttrium oxide films at lower processing temperatures is a significant advantage, as it allows for the use of temperature-sensitive polymer substrates. Y₂O₃ films derived from sol-gel processes can serve as gate dielectrics in flexible thin-film transistors (TFTs) due to their high dielectric constant and good thermal stability. The solution-based nature of the sol-gel technique is compatible with large-area and roll-to-roll manufacturing processes, which are desirable for producing low-cost flexible electronic devices.

In the realm of optical materials, this compound is used to synthesize transparent yttrium oxide ceramics and films. Y₂O₃ is an attractive host material for rare-earth dopants (e.g., Europium, Erbium) to create phosphors for lighting and displays, as well as active media for lasers. The sol-gel route allows for the homogeneous incorporation of these dopant ions into the yttria host lattice, leading to enhanced optical properties. The precise control over the material's composition and microstructure afforded by the sol-gel process enables the tuning of properties like refractive index and photoluminescence efficiency, making it a valuable tool for fabricating planar waveguides, anti-reflection coatings, and other photonic components.

Other Materials Synthesis Pathways

Nanocomposite Synthesis

This compound is also a valuable precursor for the synthesis of yttrium-based nanocomposites. In this context, it can be used in conjunction with other precursors to create materials with tailored multifunctional properties. For example, by combining a sol-gel process involving this compound with a suspension of nanoparticles of another material (e.g., a metal or another oxide), it is possible to embed these nanoparticles within a yttria matrix.

This approach allows for the creation of nanocomposites where the properties of the individual components are combined or enhanced. For instance, yttria-stabilized zirconia (YSZ) nanocomposites, which are important materials for solid oxide fuel cells and thermal barrier coatings, can be synthesized using a mixture of yttrium and zirconium alkoxides, including their isopropoxides. The sol-gel method ensures a highly uniform distribution of yttrium oxide within the zirconia matrix, which is crucial for achieving high ionic conductivity and mechanical stability. The ability to control the nanostructure and composition at the molecular level makes sol-gel synthesis with this compound a powerful route for developing advanced nanocomposite materials for a wide range of technological applications.

Preparation of Functional Ceramics

This compound is a key ingredient in the synthesis of several important functional ceramics, including aluminum nitride, yttrium-stabilized zirconia, and yttrium aluminum garnet. It is often used as a precursor or a sintering aid to achieve desired material properties.

Aluminum Nitride (AlN)

In the production of aluminum nitride ceramics, this compound is utilized as a sintering aid to enhance the material's thermal conductivity. jim.org.cnescholarship.org The isopropoxide can be introduced in a sol-gel form, which allows for a uniform, nanoscale coating of the AlN grains. researchgate.net This homogeneity is more effective during the sintering process compared to using yttria (Y₂O₃) powders directly. researchgate.net The yttrium isopropoxide decomposes to form yttrium oxide, which then reacts with the native aluminum oxide (Al₂O₃) layer on the surface of the AlN particles. This reaction forms yttrium aluminate liquid phases at high temperatures, which promotes densification of the ceramic through liquid-phase sintering. researchgate.netresearchgate.net By trapping oxygen at the grain boundaries, these aluminate phases lead to a cleaner AlN lattice, which is crucial for achieving high thermal conductivity. researchgate.netresearchgate.net Research has shown that the use of yttrium-based sintering aids can significantly increase the thermal conductivity of AlN ceramics. For instance, AlN ceramics sintered with 4% Y₂O₃ (derived from precursors like this compound) have exhibited thermal conductivities as high as 218 W/(m·K). google.com In a related study, the introduction of aluminum isopropoxide, which facilitates a similar in-situ reaction, at 1 wt% resulted in AlN ceramics with a density of 3.29 g/cm³ and a thermal conductivity of 182 W/mK. researchgate.net

Interactive Data Table: Sintering of AlN with Yttrium-based Additives

| Sintering Aid Precursor | Additive Concentration | Sintering Temperature (°C) | Resulting Phase(s) | Density (g/cm³) | Thermal Conductivity (W/mK) | Reference |

| This compound (forms Y₂O₃) | 4 wt% (as Y₂O₃) | 1900 | AlN, Yttrium Aluminates | ~Theoretical | 218 | google.com |

| Aluminum isopropoxide | 1 wt% | Not Specified | AlN, Yttrium Aluminates | 3.29 | 182 | researchgate.net |

| Y₂O₃ (powder) | Not Specified | 1800 | AlN, Yttrium Aluminates | Theoretical | 169 | google.com |

Yttrium-Stabilized Zirconia (YSZ)

This compound is also a precursor for the synthesis of yttrium-stabilized zirconia (YSZ), a ceramic known for its high ionic conductivity and mechanical toughness. escholarship.orgwikipedia.org In sol-gel processes, this compound can be used in conjunction with zirconium alkoxides, such as zirconium(IV) propoxide, to create a homogeneous precursor solution. escholarship.org The co-hydrolysis and condensation of these precursors lead to the formation of a gel with yttrium and zirconium ions finely dispersed at the molecular level. Upon calcination, this gel transforms into YSZ with a uniform distribution of yttrium, which is crucial for stabilizing the desirable tetragonal or cubic phases of zirconia at room temperature. wikipedia.orgresearchgate.net The properties of YSZ are highly dependent on the yttria content. For example, 3 mol% YSZ is known for its high fracture toughness (up to 10 MPa·m¹/²), making it suitable for structural applications. ggsceramic.com YSZ with 8-9 mol% yttria exhibits maximum ionic conductivity, which is essential for its use as a solid electrolyte in solid oxide fuel cells (SOFCs). wikipedia.org The general properties of dense YSZ ceramics include a density of approximately 6.02 g/cc and a low thermal conductivity in the range of 2.0-2.3 W/m·K. ggsceramic.com

Interactive Data Table: Properties of Yttrium-Stabilized Zirconia

| Property | Value | Significance | Reference |

| Density | ~6.02 g/cc | Indicates a dense ceramic structure. | ggsceramic.com |

| Thermal Conductivity | 2.0-2.3 W/m·K | Low thermal conductivity makes it a good thermal barrier. | ggsceramic.com |

| Ionic Conductivity | Maximum at 8-9 mol% Y₂O₃ | Key property for solid oxide fuel cell electrolytes. | wikipedia.org |

| Fracture Toughness (3mol% YSZ) | ~10 MPa·m¹/² | High toughness for structural applications. | ggsceramic.com |

Yttrium Aluminum Garnet (YAG)

Yttrium aluminum garnet (Y₃Al₅O₁₂) is another important ceramic for which this compound serves as a precursor, particularly in sol-gel synthesis routes. cas.czcas.cz In this method, this compound is mixed with an aluminum precursor, such as aluminum isopropoxide, in a suitable solvent like isopropanol. cas.czcas.cz The controlled hydrolysis and condensation of this mixture result in a homogeneous gel. Subsequent heat treatment of the gel leads to the formation of crystalline YAG at temperatures significantly lower than those required for traditional solid-state reactions. rcin.org.pl For example, single-phase YAG can be obtained by sintering at 1000°C. cas.cz Research has demonstrated the synthesis of YAG fibers with a grain size of 25 nm and a tensile strength of 970 MPa after sintering at 900°C, showcasing the ability of the sol-gel method to produce materials with fine microstructures and excellent mechanical properties. cas.czcas.cz

Interactive Data Table: Sol-Gel Synthesis of YAG

| Precursors | Sintering Temperature (°C) | Resulting Grain Size | Key Outcome | Reference |

| Yttrium isopropoxide, Aluminum isopropoxide | 900 | 25 nm | High tensile strength fibers (970 MPa). | cas.czcas.cz |

| Aluminum powder, Yttria, Aluminum chloride | 1000 | ~16 µm (fiber diameter) | Formation of long YAG fibers. | cas.cz |

| Metal nitrates, Citric acid | 1000 | Not Specified | Polycrystalline YAG. | ktu.lt |

Fabrication of Oxide Films

This compound is a valuable precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for fabricating high-quality oxide thin films. Its volatility and clean decomposition are advantageous for these processes.

Hafnium(IV) Oxide (HfO₂)

This compound is used as a precursor for creating yttrium-doped hafnium oxide (Y:HfO₂) thin films. whiterose.ac.uk These films are of interest as high-k dielectric materials in microelectronics. By introducing yttrium into the hafnium oxide matrix, it is possible to stabilize the cubic or ferroelectric orthorhombic phases of HfO₂, which exhibit a higher dielectric constant than the monoclinic phase. whiterose.ac.uknih.gov In deposition techniques like ALD, this compound or similar volatile yttrium compounds are co-pulsed with a hafnium precursor and an oxidant (like water or ozone). researchgate.net This allows for precise control over the yttrium doping concentration in the resulting film. Research on ALD of yttria (Y₂O₃) films using various precursors shows typical growth rates in the range of 0.8 to 1.1 Å/cycle. harvard.edumdpi.com For yttrium-doped systems, the growth per cycle for the yttrium component can be lower, for instance, around 0.2 nm/cycle has been reported for a specific yttrium precursor in the deposition of Y-doped HfO₂. nih.gov The final dielectric properties of the film are highly dependent on the yttrium concentration and the crystalline phase achieved. whiterose.ac.uk

Interactive Data Table: ALD of Yttrium-Containing Oxide Films

| Precursor System | Deposition Temp. (°C) | Growth per Cycle (Å/cycle) | Resulting Film | Key Property | Reference |

| Y(iPr₂amd)₃ + H₂O | 150-280 | 0.8 | Y₂O₃ | Permittivity ~12 | harvard.edu |

| Y(EtCp)₂(iPr₂-amd) + O₃/H₂O | 310-450 | up to 1.1 | Y₂O₃ | Refractive Index 1.90-1.95 | mdpi.comemdgroup.com |

| IYA02 + Hf precursor | 320-360 | ~2 (for Y₂O₃) | Y-doped HfO₂ | Stable deposition | nih.gov |

Yttrium Disilicate (Y₂Si₂O₇)

This compound is a potential precursor for the fabrication of yttrium silicate (B1173343) thin films, including yttrium disilicate. These films are also investigated as high-k gate dielectrics, offering good thermal stability in contact with silicon. While direct reports on the use of this compound for yttrium disilicate films are not prevalent in the provided context, the formation of yttrium silicate films is well-documented through the oxidation of yttrium metal deposited on a silicon substrate. This process involves the reaction of yttrium with both silicon and oxygen to form a silicate layer. It is plausible that a similar outcome could be achieved using MOCVD or ALD with this compound and a silicon precursor. The resulting yttrium silicate films can achieve an equivalent oxide thickness (EOT) as low as ~11 Å with a dielectric constant (k) of approximately 14. The composition and properties of the silicate film can be controlled by adjusting the deposition and subsequent annealing conditions.

Catalytic Applications of Yttrium Iii Isopropoxide in Organic Transformations

Asymmetric Catalysis

Yttrium(III) isopropoxide serves as a valuable precursor and catalyst in several asymmetric reactions, facilitating the synthesis of chiral molecules with high stereoselectivity. chemicalbook.inthermofisher.comfishersci.nlchemicalbook.com

Stereoselective Conjugate Addition Reactions

This compound has been effectively employed as a catalyst for stereoselective conjugate addition reactions. chemicalbook.inthermofisher.comfishersci.nlchemicalbook.comthermofisher.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The use of this compound, often in conjunction with chiral ligands, allows for the controlled addition of nucleophiles to α,β-unsaturated compounds, leading to products with high enantiomeric or diastereomeric purity.

Enantioselective Protonation for Reactive Enolate Generation

The generation of reactive enolates through enantioselective protonation is another key application of this compound in asymmetric catalysis. chemicalbook.inthermofisher.comfishersci.nlchemicalbook.comthermofisher.comfishersci.fr In these processes, a prochiral enolate is protonated by a chiral proton source, often facilitated by a Lewis acidic metal complex derived from this compound. This method provides an efficient route to chiral ketones and other carbonyl compounds.

Asymmetric Silylcyanation and Related Reactions

This compound, in combination with chiral ligands, has proven to be a highly efficient catalyst for the asymmetric silylcyanation of aldehydes. acs.orgresearchgate.net This reaction involves the addition of trimethylsilyl (B98337) cyanide to an aldehyde, yielding a chiral cyanohydrin, which is a valuable synthetic intermediate. The yttrium-based catalyst demonstrates high catalytic activity, enabling the reaction to proceed effectively. acs.org Related reactions, such as the cyano-phosphorylation of enones and allylic substitutions, have also been successfully catalyzed using this compound-based systems. chemicalbook.comthermofisher.com

Polymerization Catalysis

This compound is a highly active initiator and catalyst for the ring-opening polymerization (ROP) of various cyclic monomers, including esters and epoxides. chemicalbook.inthermofisher.comfishersci.nlchemicalbook.comguidechem.comthermofisher.comchemimpex.comscientificlabs.co.ukthermofisher.com

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., ε-Caprolactone)

This compound is a well-established initiator for the living ring-opening polymerization of cyclic esters like ε-caprolactone. nih.govacs.orgacs.orgresearchgate.net This process allows for the synthesis of well-defined polyesters with controlled molecular weights and narrow molecular weight distributions. acs.orgutwente.nldiva-portal.org The polymerization can be initiated by yttrium isopropoxide itself or in combination with an alcohol, where the number of polymer chains is controlled by the initial monomer to alcohol and alkoxide molar ratio. acs.org

The living nature of the polymerization initiated by this compound allows for the synthesis of block copolymers. nih.govacs.orgutwente.nl For instance, sequential polymerization of ε-caprolactone and L-lactide using a yttrium isopropoxide initiator has been successfully demonstrated to produce diblock copolymers. utwente.nl Furthermore, this compound has been utilized to catalyze the ROP of other cyclic esters, such as a permethoxylated ε-caprolactone, to create protein-resistant biomaterials. nih.govacs.org

The catalytic activity of yttrium-based systems can be tuned by the ligand environment. For example, yttrium complexes with phosphasalen ligands have shown to be highly active and isoselective initiators for the ROP of rac-lactide. acs.org Similarly, yttrium catalysts with bisphenoxide ligands have been used for the stereoselective polymerization of racemic β-butyrolactone. rsc.orgresearchgate.net

Table 1: Research Findings on this compound in ROP of Cyclic Esters

| Monomer | Initiator/Catalyst System | Key Findings |

|---|---|---|

| ε-Caprolactone | This compound grafted on silica (B1680970) with 2-propanol | Controlled degree of polymerization; catalyst can be recycled. acs.org |

| ε-Caprolactone and L-lactide | Y₅(µ-O)(OⁱPr)₁₃ | Synthesis of well-defined diblock copolymers with controlled molecular weights. utwente.nl |

| Permethoxylated ε-caprolactone | This compound | Efficient living polymerization for producing protein-resistant polymers. nih.govacs.org |

| rac-Lactide | Yttrium phosphasalen complex | Highly active and isoselective initiator. acs.org |

Ring-Opening Polymerization of Epoxides (e.g., Ethylene (B1197577) Oxide)

This compound has also been investigated as an initiator for the ring-opening polymerization of epoxides, such as ethylene oxide. utwente.nl This process yields well-defined poly(ethylene oxide) with low polydispersity. utwente.nl The molecular weight of the resulting polymer can be controlled by the initial amount of the yttrium isopropoxide initiator. utwente.nl The polymerization proceeds in a living manner, which is suitable for macromolecular engineering through sequential polymerization. utwente.nl While early research focused on homogeneous systems, the development of more complex yttrium-based catalysts, including dimeric yttrium phenoxide complexes, has shown that the catalytic activity towards epoxide polymerization can be modulated by altering the oxidation state of the catalyst. rsc.orgnsf.gov

Table 2: Research Findings on this compound in ROP of Epoxides

| Monomer | Initiator/Catalyst System | Key Findings |

|---|---|---|

| Ethylene Oxide | Yttrium isopropoxide | Production of well-defined poly(ethylene oxide) with low polydispersity and controlled molecular weight. utwente.nl |

| Epoxides | Dimeric yttrium phenoxide complex | Catalytic activity towards epoxide polymerization increases upon oxidation of the catalyst. rsc.orgnsf.gov |

Ring-Opening Copolymerization (ROCOP) Systems

This compound and other yttrium-based catalysts have demonstrated significant efficacy in ring-opening copolymerization (ROCOP) systems. These systems are crucial for the synthesis of polyesters from epoxides and cyclic anhydrides, offering a pathway to sustainable and diverse polymeric materials. rsc.orgrsc.org Simple yttrium chloride salts, when combined with a cocatalyst like bis(triphenylphosphoranylidene)ammonium chloride ([PPN]Cl), have shown high activity and control in the ROCOP of various epoxide and anhydride (B1165640) combinations. rsc.orgrsc.orgresearchgate.net These simple catalytic systems can achieve competitive turnover frequencies (TOFs) and provide excellent control over the polymer's dispersity while minimizing side reactions. rsc.orgresearchgate.net

In the context of functional polyhydroxyalkanoates (PHAs), yttrium-bisphenolate complexes have been employed for the ROCOP of 4-alkoxymethylene-β-propiolactones (BPLORs). nih.gov For instance, the copolymerization of equimolar mixtures of (R)- and (S)-configured BPLORs using a syndioselective yttrium catalyst system results in copolymers with a high degree of alternation. nih.gov Conversely, an isoselective yttrium catalyst system can produce a mixture of isotactic homopolymers from a racemic mixture of monomers in a single step. nih.gov

The following table summarizes the performance of a simple yttrium chloride catalyst system in the ROCOP of various epoxides and cyclic anhydrides.

| Monomer Pair | TOF (mol CPMA consumed / (mol YCl₃·THF₃.₅ x h)) | Dispersity (Đ) | Molecular Weight (kDa) |

| Butylene Oxide / Phthalic Anhydride | 260 | 1.15 | 25.4 |

| Cyclohexene Oxide / Phthalic Anhydride | 180 | 1.12 | 22.8 |

| Propylene Oxide / Maleic Anhydride | 150 | 1.20 | 18.5 |

| Epichlorohydrin / Succinic Anhydride | 210 | 1.18 | 21.2 |

Data sourced from studies on simple yttrium salt catalysts. rsc.orgresearchgate.net

Control of Molecular Weight and Polydispersity in Polymerization

A key feature of this compound-initiated polymerization is the ability to control the molecular weight and polydispersity of the resulting polymers. In the ring-opening polymerization (ROP) of ethylene oxide, for example, the molecular weight of the produced poly(ethylene oxide) is directly controlled by the initial amount of the yttrium isopropoxide initiator. utwente.nl This system yields polymers with low polydispersity, typically around 1.1. utwente.nl The linear relationship between the degree of polymerization and the monomer-to-initiator ratio indicates that all isopropoxy groups in the initiator are active in the polymerization process. utwente.nl

Similarly, in the polymerization of lactide, yttrium complexes have been shown to produce polylactide with controlled molecular weights and narrow polydispersity indices. researchgate.net The molecular weights of the resulting polymers are in close agreement with the values calculated based on the reaction stoichiometry. researchgate.net The living nature of these polymerizations is further demonstrated by sequential polymerization experiments, where the addition of a second batch of monomer leads to a predictable increase in the polymer's molecular weight. utwente.nl

The table below illustrates the control over molecular weight and polydispersity in the polymerization of ε-caprolactone initiated by Y₅(μ-O)(O-i-Pr)₁₃.

| Monomer/Initiator Ratio ([M]/[I]) | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | Polydispersity Index (PDI) |

| 50 | 5700 | 5800 | 1.12 |

| 100 | 11400 | 11200 | 1.15 |

| 150 | 17100 | 16900 | 1.18 |

| 200 | 22800 | 22500 | 1.21 |

Data represents typical results from living ROP of ε-caprolactone. utwente.nl

Mechanistic Insights into this compound-Catalyzed Reactions

Understanding the mechanism of this compound-catalyzed reactions is crucial for optimizing catalyst performance and designing new catalytic systems. The following sections explore the key mechanistic aspects.

Monomer Insertion Mechanisms

The polymerization process initiated by this compound generally proceeds through a coordination-insertion mechanism. utwente.nlrsc.org20.210.105 In the case of cyclic esters like lactide or ε-caprolactone, the monomer first coordinates to the Lewis acidic yttrium center. 20.210.105ufrgs.br This coordination activates the carbonyl group of the monomer, making it more susceptible to nucleophilic attack. 20.210.105

The propagation then occurs through the insertion of the monomer into the yttrium-alkoxide bond. utwente.nl The isopropoxide group, or the growing polymer chain, acts as a nucleophile and attacks the activated carbonyl carbon of the coordinated monomer. 20.210.105 This is followed by the cleavage of the acyl-oxygen bond of the cyclic ester, leading to the ring-opening and the extension of the polymer chain by one monomer unit. 20.210.105 Evidence for this mechanism is supported by NMR spectroscopy, which shows the presence of isopropyl ester end-groups on the polymer chains. utwente.nl20.210.105

Role of Lewis Acidity and Ligand Exchange Processes

The Lewis acidity of the yttrium center is a critical factor in its catalytic activity. ufrgs.brwikipedia.orgrsc.org By accepting an electron pair from the carbonyl oxygen of the monomer, the yttrium catalyst increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the alkoxide. 20.210.105wikipedia.org

Ligand exchange processes also play a significant role, particularly in initiating the polymerization. acs.orgnih.gov For instance, in the polymerization of L-lactide using tris(2,6-di-tert-butylphenoxy)yttrium and 2-propanol, the bulky phenoxy ligands are first exchanged for the less sterically demanding isopropoxide ligands. acs.org This exchange is a prerequisite for the subsequent attack of the alkoxide on the monomer. acs.org The efficiency of the polymerization can be influenced by the nature of the ligands attached to the yttrium center, as they can affect both the Lewis acidity and the ease of monomer insertion. researchgate.net

Chain Transfer and Termination Phenomena

In an ideal living polymerization, chain termination and transfer reactions are absent. iaamonline.org However, in practice, these phenomena can occur and affect the properties of the final polymer. In the context of yttrium-catalyzed polymerization, termination can be intentionally induced by adding a protic source, such as an acid or water, which protonates the active alkoxide end of the polymer chain. utwente.nlsci-hub.ru

Chain transfer reactions can occur, particularly in the presence of chain transfer agents like alcohols. iaamonline.org This leads to what is known as "immortal" polymerization, where the number of polymer chains can exceed the number of initiator molecules. iaamonline.org In such systems, there is a rapid and reversible exchange between the growing polymer chains and the chain transfer agent, allowing for the synthesis of a large number of polymer chains from a small amount of catalyst. iaamonline.org While yttrium-catalyzed polymerizations often exhibit good control and a living character, the possibility of side reactions like transesterification, which can broaden the molecular weight distribution, must be considered, especially at higher temperatures or prolonged reaction times. ufrgs.brsci-hub.ru

Advanced Research Topics and Future Directions

Computational and Theoretical Investigations

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the complex mechanisms of yttrium-catalyzed reactions and for the rational design of new catalytic systems. These methods provide molecular-level insights that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) has been extensively applied to investigate the mechanisms of reactions catalyzed by yttrium complexes, including those involving alkoxide intermediates. DFT calculations help in mapping the potential energy surfaces of reaction pathways, identifying transition states, and determining the energetics of each step. For instance, in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, DFT studies have been crucial in confirming the coordination-insertion mechanism. researchgate.netmdpi.com

These studies have detailed a multi-step process that includes the coordination of the monomer to the yttrium center, nucleophilic attack, and subsequent ring-opening. researchgate.net Theoretical investigations into the ROP of rac-lactide catalyzed by an yttrium complex with an N-heterocyclic carbene (NHC) tethered moiety have shown that the initiation step involves the attack of a N(SiMe3)2 group rather than the NHC species. mdpi.com Furthermore, DFT has been used to explore the influence of various parameters on the reaction, such as the nature of the initiator and the solvent. riken.jpmdpi.com Such computational work is not limited to polymerization and has been applied to understand other transformations, including cycloaddition reactions. researcher.lifemdpi.com

The catalytic activity and selectivity of yttrium complexes are profoundly influenced by the ligand environment around the metal center. Computational modeling allows for a systematic investigation of these ligand effects. By simulating different ligand architectures, researchers can understand how steric and electronic properties of the ligands tune the reactivity of the yttrium active site. mdpi.comrsc.org

For example, in the polymerization of 2-vinylpyridine (B74390) catalyzed by yttrium complexes, DFT calculations have provided a multidimensional quantitative analysis of ligand effects on stereoselectivity. rsc.org Similarly, studies on yttrium bis(phenolate) ether complexes for the ROP of racemic lactide have used computational methods to understand the origin of the high isotactic selectivity observed experimentally. mdpi.comacs.org These models can reveal key interactions, such as those between the growing polymer chain and the ancillary ligands, which dictate the stereochemical outcome of the polymerization. mdpi.com The understanding gained from these models is critical for designing catalysts with enhanced performance. Furthermore, computational studies have been employed to investigate the structure of active sites in single-atom yttrium catalysts for reactions like the oxygen reduction reaction (ORR), demonstrating how the coordination network can be tailored to enhance catalytic activity. researchgate.netresearchgate.net

Building on the mechanistic understanding derived from DFT studies and the modeling of ligand effects, computational chemistry is increasingly used for the in silico design of novel yttrium-based catalysts. mdpi.comuic.edu This forward-looking approach aims to predict the performance of yet-to-be-synthesized catalysts, thereby guiding experimental efforts toward the most promising candidates.

The process often involves screening a virtual library of ligands and catalyst structures to identify those with optimal predicted activity, selectivity, and stability for a target reaction. acs.org For instance, insights from theoretical studies on lactide polymerization have informed the design of new yttrium complexes with improved stereocontrol. mdpi.com Similarly, computational screening has been used to identify promising ligand modifications for enhancing the catalytic activity of yttrium complexes in other transformations. titech.ac.jp The ultimate goal is to accelerate the discovery of new, highly efficient, and selective yttrium catalysts for a wide range of chemical transformations, from polymerization to fine chemical synthesis. researchgate.net

Modeling of Yttrium Active Sites and Ligand Effects

Functional Material Properties Derived from Yttrium(III) Isopropoxide Precursors

This compound is a valuable precursor for the synthesis of yttrium oxide (Y₂O₃) thin films and coatings, which exhibit a range of functional properties with applications in electronics and protective coatings. The characteristics of these materials are highly dependent on the deposition method and conditions.

Yttrium oxide (Y₂O₃) is considered a promising high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂). This property is crucial for the miniaturization of electronic components like transistors and capacitors. Y₂O₃ films, often prepared from precursors including yttrium isopropoxide, exhibit excellent thermal stability and a relatively high dielectric constant. sputtertargets.netmdpi.comdntb.gov.ua

The dielectric constant of Y₂O₃ films can vary depending on the preparation method. For example, values of 11 have been reported for films prepared by electron beam evaporation, while reactive sputtering can yield films with a dielectric constant of 15. sputtertargets.net Other deposition techniques, such as atomic layer deposition (ALD) and mist chemical vapor deposition (CVD), have been used to produce Y₂O₃ films with dielectric constants ranging from approximately 12 to 20. researchgate.netharvard.edu The leakage current density is another critical parameter for dielectric films. Well-fabricated Y₂O₃ films have demonstrated low leakage current densities, on the order of 10⁻⁷ to 10⁻⁸ A/cm², and high breakdown electric fields. mdpi.comharvard.edujkps.or.kr

Table 1: Dielectric Properties of Y₂O₃ Films from Various Precursors and Methods

| Deposition Method | Precursor Type | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Breakdown Field (MV/cm) | Reference |

|---|---|---|---|---|---|

| Sol-Gel | Yttrium(III) tris(isopropoxide) | 10.5 - 12.28 (frequency dependent) | 10⁻⁸ at 1 MV/cm | Not Reported | mdpi.com |

| Atomic Layer Deposition (ALD) | Y(iPr₂amd)₃ and water | ~12 | <10⁻⁷ at 2.5 MV/cm | 4-5 | harvard.edu |

| RF Reactive Magnetron Sputtering | Not Specified | 8.1 | ~10⁻⁷ | ~2 | jkps.or.kr |

| Mist Chemical Vapor Deposition (CVD) | Y(C₅H₇O₂)₃·nH₂O | 15 - 20 | Not Reported | Not Reported | researchgate.net |

| Pulsed Laser Deposition | Y₂O₃ target | 14 - 18 | Not Reported | Not Reported | unimap.edu.my |

Coatings derived from yttrium precursors, including this compound, can exhibit hydrophobic properties, meaning they repel water. The water contact angle (WCA) is a common measure of wettability, with higher angles indicating greater hydrophobicity. Y₂O₃ surfaces have been shown to have water contact angles greater than 90°, classifying them as hydrophobic. researchgate.netnih.govmdpi.com

The hydrophobicity of these coatings can be influenced by the deposition technique and subsequent treatments. For instance, Y₂O₃ films deposited by atomic layer deposition (ALD) are hydrophobic as-deposited. researchgate.netnih.gov The thickness of the film also plays a role, with the water contact angle increasing and saturating as the film thickness reaches about 20 nm. researchgate.netnih.gov Interestingly, the hydrophobicity of these films can be robust, retained even after annealing at high temperatures. researchgate.netnih.govmdpi.com The surface roughness of the coating is another critical factor, with increased roughness generally leading to higher contact angles and, in some cases, superhydrophobicity (WCA > 150°). nih.gov This property, combined with the chemical stability of yttrium oxide, makes these coatings promising for protective applications, preventing corrosion and offering self-cleaning surfaces. mdpi.com

Table 2: Wettability of Y₂O₃ Coatings

| Deposition Method | Substrate/Template | Water Contact Angle (WCA) | Key Findings | Reference |

|---|---|---|---|---|

| Atomic Layer Deposition (ALD) | Silicon | >90° | Hydrophobicity retained after annealing at 500°C. | researchgate.netnih.gov |

| Reactive Magnetron Sputtering | Not Specified | >90° (generally) | Hydrophobicity maintained after annealing at 400°C. | mdpi.com |

| Reactive Sputtering | Borosilicate glass | 99° | Lower roughness correlated with lower contact angle. | nih.gov |

| Thermal Oxidation of Yttrium | Borosilicate glass | 117° | Increased roughness compared to sputtered film. | nih.gov |

| Template Assisted Growth | Cd-CdO template | 155° | High surface roughness leads to superhydrophobicity. | nih.gov |

Surface Wettability (Hydrophobicity) and Protective Coating Performance

Emerging Applications and Multicomponent Systems

This compound is emerging as a valuable precursor for creating protective layers in advanced energy storage systems, particularly for lithium metal anodes. Lithium metal is a highly sought-after anode material for next-generation batteries due to its high theoretical capacity. researchgate.netrsc.org However, its practical application is hindered by the formation of lithium dendrites during charging and discharging, which can lead to short circuits and safety issues. researchgate.netrsc.org

Researchers are exploring the use of yttrium oxide (Y₂O₃) thin films as a protective coating for lithium metal anodes to address this challenge. researchgate.netrsc.org this compound can be used as a precursor in techniques like atomic layer deposition (ALD) to create these ultrathin, uniform protective layers. researchgate.net These Y₂O₃ coatings have been shown to effectively suppress the growth of lithium dendrites, leading to a more stable plating and stripping process. researchgate.netrsc.org This results in improved coulombic efficiency and a longer lifespan for the battery. researchgate.net

The protective yttria layer also contributes to the formation of a stable solid electrolyte interphase (SEI). rsc.org In addition to its application in lithium metal anodes, yttrium-based materials derived from precursors like this compound are used in other energy storage components. For instance, yttria-stabilized zirconia (YSZ) is a well-known solid-state electrolyte for solid oxide fuel cells (SOFCs). researchgate.net this compound can be used in the synthesis of such materials, highlighting its versatility in the energy sector. americanelements.comamericanelements.com

Table 2: this compound in Energy Storage

| Application | Material | Role of this compound | Benefit |

| Lithium Metal Anode Protection | Yttrium Oxide (Y₂O₃) Coating | Precursor for ALD of protective layer | Suppresses dendrite growth, improves stability and lifespan researchgate.netrsc.org |

| Solid Oxide Fuel Cells (SOFCs) | Yttria-Stabilized Zirconia (YSZ) | Precursor for solid electrolyte material | Enables high ionic conductivity at elevated temperatures researchgate.net |

This compound is finding applications in the development of functional coatings, including self-cleaning and smart surfaces. These surfaces are often based on the photocatalytic properties of semiconductor materials like titanium dioxide (TiO₂). rsc.orgresearchgate.net The incorporation of yttrium, using precursors such as this compound, can significantly enhance the performance of these coatings.

Research has shown that doping TiO₂ thin films with yttrium can improve their self-cleaning capabilities. rsc.orgresearchgate.net These films are typically prepared using sol-gel methods, where this compound can be introduced as the yttrium source. The resulting yttrium-doped TiO₂ surfaces exhibit enhanced photocatalytic activity, which is the driving force behind their self-cleaning action. rsc.org Under UV irradiation, the coating can break down organic pollutants, and its surface becomes super-hydrophilic, allowing water to wash away dirt and debris easily. researchgate.net

The addition of yttrium can lead to a reduction in the crystallite size of the TiO₂ and an increase in surface roughness. rsc.org This increased surface area enhances the photocatalytic degradation of contaminants. rsc.orgresearchgate.net Such yttrium-modified coatings have demonstrated remarkable self-cleaning properties, making them promising for applications on glass, buildings, and other surfaces where cleanliness and low maintenance are desired. rsc.org

This compound is a key building block in the synthesis of hybrid organic-inorganic materials. researchgate.net These materials combine the properties of both organic and inorganic components at the molecular level, leading to novel functionalities. The sol-gel process is a widely used technique for preparing these hybrids, and this compound is a suitable inorganic precursor for this method. researchgate.netresearchgate.net

In the sol-gel process, this compound undergoes hydrolysis and condensation reactions to form an inorganic yttrium-based network. researchgate.net This network can be interpenetrated with or chemically bonded to organic polymers. For example, hybrid materials have been synthesized by reacting this compound with organic diols, resulting in nanosized particles. researchgate.net In some cases, these hybrid materials exhibit interesting electronic properties, with the potential for electron transfer between the organic and inorganic components. researchgate.net

The development of these hybrid materials opens up possibilities for a wide range of applications, leveraging the combined advantages of the organic and inorganic constituents. For instance, hybrid materials based on poly(epsilon-caprolactone) and zirconia-yttria have been synthesized using a sol-gel method with yttrium chloride as a precursor, demonstrating the potential for creating materials for controlled drug delivery. researchgate.net While this specific example uses yttrium chloride, the principle of incorporating yttrium into a hybrid matrix via a sol-gel process is directly applicable to the use of this compound.

Development of Self-Cleaning and Smart Surfaces

Challenges and Opportunities in this compound Research

A significant challenge in the use of this compound is ensuring its stability and purity. researchgate.net Like many metal alkoxides, this compound is sensitive to moisture. fishersci.nl Exposure to air and humidity can lead to hydrolysis, which alters the precursor's properties and can negatively impact the outcome of synthetic processes. Therefore, handling and storage of this compound require inert atmosphere techniques, such as the use of a glove box or Schlenk line, and anhydrous solvents.

The purity of the precursor is also a critical factor. Contamination can arise from the synthesis process itself. For example, one method for preparing yttrium isopropoxide involves the reaction of yttrium metal with isopropyl alcohol using a mercuric chloride catalyst. researchgate.net If stoichiometric amounts of the catalyst are used, it can result in chloride contamination in the final product. researchgate.net Such impurities can be detrimental to the performance of the materials synthesized from the precursor, particularly in applications like electronics where high purity is paramount.

Improving the synthesis methods to produce high-purity this compound with enhanced stability is an ongoing area of research. One improved method reported a higher yield and shorter reaction time by using a combination of mercuric chloride and iodine as a catalyst. researchgate.net The development of more robust and less sensitive yttrium precursors is an opportunity for future research, which could simplify handling procedures and broaden the accessibility of yttrium-based materials for various applications. The steric hindrance of larger alkoxy groups can have a stabilizing effect, reducing the reactivity of the metal alkoxide, which is a potential avenue for designing more stable precursors. researchgate.net

Expanding Catalytic Scope and Selectivity

This compound, Y(O-i-Pr)₃, has established itself as a versatile catalyst and precursor in various chemical transformations. chemimpex.com Research is actively focused on broadening its catalytic applications and enhancing its selectivity, particularly in asymmetric synthesis and polymerization. fishersci.nlthermofisher.com

The compound serves as a catalyst for stereoselective reactions, including conjugate additions and the ring-opening polymerization of lactones. sigmaaldrich.comchemicalbook.com In these applications, the control of stereochemistry is paramount. For instance, this compound is used to initiate the polymerization of racemic β-butyrolactone (rac-BBL). rsc.org When used in situ with a bisphenoxide ligand, the resulting yttrium catalyst demonstrates remarkable control over the polymer's stereochemistry, leading to highly syndiotactic polyhydroxybutyrate (B1163853) (PHB). rsc.org Density Functional Theory (DFT) studies have been employed to understand the mechanism behind this ligand-induced stereoselectivity, revealing that while the initial ring-opening shows little preference for R or S monomers, subsequent insertions are highly selective. rsc.orgresearchgate.net

The catalytic scope of Y(O-i-Pr)₃ extends to the polymerization of other cyclic esters, such as ε-caprolactone (CL). researchgate.net To create heterogeneous catalysts, yttrium isopropoxide can be grafted onto solid supports like porous silica (B1680970). acs.org This approach facilitates catalyst separation and reuse. The resulting supported catalyst, in the presence of an alcohol co-initiator, effectively polymerizes ε-caprolactone in a controlled manner, yielding polymers with narrow molecular weight distributions. acs.org The Lewis acidity and large ionic radius of the yttrium ion contribute to a high catalytic activity, often surpassing that of analogous aluminum-based catalysts. acs.org

Further applications include its use as a precursor for generating reactive enolates through enantioselective protonation and in the cyano-phosphorylation of enones. sigmaaldrich.comchemicalbook.com In the field of biodiesel production, this compound has been studied as a transesterification catalyst, demonstrating high yields of fatty acid methyl esters, comparable to titanium isopropoxide. researchgate.netsciencepublishinggroup.com

Table 1: Catalytic Applications of this compound

| Catalytic Application | Reaction Type | Key Findings |

|---|---|---|

| Ring-Opening Polymerization | Polymerization of β-butyrolactone | With a bisphenoxide co-ligand, produces highly syndiotactic polyhydroxybutyrate. rsc.org |

| Ring-Opening Polymerization | Polymerization of ε-caprolactone | Grafted onto silica supports, acts as a controlled, heterogeneous catalyst. acs.org |

| Conjugate Addition | Asymmetric Synthesis | Acts as a catalyst for stereoselective conjugate addition reactions. fishersci.nlsigmaaldrich.com |

| Transesterification | Ester Synthesis | Shows high catalytic activity and yield for fatty acid methyl esters. researchgate.netsciencepublishinggroup.com |

| Enolate Generation | Asymmetric Synthesis | Precursor for reactive enolates via enantioselective protonation. sigmaaldrich.comchemicalbook.com |

Scalability and Industrial Relevance of Synthetic Approaches

The transition of this compound and its applications from laboratory-scale research to industrial-scale production hinges on the development of efficient, scalable, and cost-effective synthetic methods.

One improved synthetic route involves the direct reaction of yttrium metal with isopropyl alcohol, using a mixture of mercuric chloride and iodine as a catalyst. researchgate.net This method reports a significant increase in efficiency over previous techniques, achieving yields above 83% and reducing the required reaction time to approximately 5 hours. researchgate.net Such enhancements in reaction rate and product yield are crucial for improving the industrial viability of producing this compound. researchgate.net